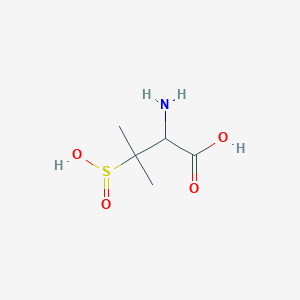
Acide 2-amino-3-méthyl-3-sulfinobutanoïque
Vue d'ensemble
Description
2-Amino-3-methyl-3-sulfinobutanoic acid (AMSBA), also known as 2-amino-3-methyl-3-sulfinopropanoic acid, is an organic compound with a molecular formula of C4H9NO4S. It is a white powder that is soluble in water and is used in the production of pharmaceuticals, biochemicals, and other organic compounds. AMSBA is a component of the coenzyme A (CoA) biosynthesis pathway and has been used in the synthesis of CoA analogs. It has been used in the development of novel drugs, as well as for the production of other compounds.
Applications De Recherche Scientifique
Développement d'agents antibactériens
Acide 2-amino-3-méthyl-3-sulfinobutanoïque : est une matière de référence pour les impuretés clés dans la production de Sulbactam sodique, un antibiotique . Il sert de standard pour garantir la pureté et la qualité du sulbactam, utilisé pour lutter contre les infections bactériennes en inhibant les enzymes bêta-lactamases.
Contrôle de la qualité pharmaceutique
Ce composé est utilisé comme étalon de référence dans les tests pharmaceutiques pour déterminer la force, la qualité, la pureté et l'identité des produits liés au sulbactam . Son rôle est crucial dans le développement analytique, la validation des méthodes et les tests de stabilité et de libération des médicaments antibactériens.
Profilage des impuretés
Dans l'industrie pharmaceutique, l'this compound est utilisé pour le profilage des impuretés, qui est essentiel pour l'identification et la quantification des impuretés dans les substances médicamenteuses . Cela garantit la sécurité et l'efficacité des produits pharmaceutiques.
Synthèse d'inhibiteurs de bêta-lactamases
Le composé est impliqué dans la synthèse d'inhibiteurs de bêta-lactamases. Ces inhibiteurs sont combinés à des antibiotiques de type pénicilline pour améliorer leur efficacité contre les souches bactériennes résistantes .
Recherche sur la synergie antibiotique
Il joue un rôle actif dans les recherches axées sur la synergie antibiotique, en particulier pour comprendre comment les inhibiteurs de bêta-lactamases comme le sulbactam peuvent améliorer l'efficacité d'autres antibiotiques .
Méthodologies analytiques avancées
This compound : est utilisé dans le développement de méthodologies analytiques avancées telles que la RMN, la CLHP, la CL-SM et la UPLC, fournissant des données complètes pour l'analyse pharmaceutique .
Études de dégradation des médicaments
Le composé est important pour étudier les voies de dégradation du sulbactam dans diverses conditions, ce qui est essentiel pour prédire la durée de conservation et la stabilité du médicament .
Conformité réglementaire
En tant qu'étalon de référence, l'this compound aide les sociétés pharmaceutiques à répondre aux exigences réglementaires en fournissant une référence par rapport à laquelle les impuretés du sulbactam peuvent être mesurées .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Amino-3-methyl-3-sulfinobutanoic acid, also known as Sulbactam M-1, is a structural analogue of Sulbactam . Sulbactam is a β-lactamase inhibitor, which means it targets β-lactamase enzymes produced by certain bacteria. These enzymes degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Sulbactam M-1 allows the antibiotics to perform their function of destroying the bacterial cell wall .
Mode of Action
As a β-lactamase inhibitor, Sulbactam M-1 binds to the active site of the β-lactamase enzyme. This prevents the enzyme from breaking down the β-lactam ring, an essential component of many antibiotics. As a result, the antibiotic remains active and can exert its bactericidal effect .
Biochemical Pathways
The primary biochemical pathway affected by Sulbactam M-1 is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase, Sulbactam M-1 allows β-lactam antibiotics to inhibit the transpeptidase enzymes that cross-link the peptidoglycan strands of the bacterial cell wall. This leads to a weakened cell wall and eventually, bacterial cell death .
Pharmacokinetics
Sulbactam is well-absorbed after intramuscular administration, widely distributed in body tissues and fluids, minimally metabolized, and primarily excreted unchanged in the urine .
Result of Action
The primary result of Sulbactam M-1’s action is the potentiation of β-lactam antibiotics. By inhibiting β-lactamase, Sulbactam M-1 prevents the degradation of β-lactam antibiotics, allowing them to exert their bactericidal effects. This results in the destruction of the bacterial cell wall and ultimately, the death of the bacteria .
Action Environment
The action of Sulbactam M-1 can be influenced by various environmental factors. For instance, the presence of other drugs may affect its absorption, distribution, metabolism, and excretion. Additionally, the pH of the environment can influence the ionization state of Sulbactam M-1, potentially affecting its absorption and distribution. The presence of β-lactamase-producing bacteria will also directly impact the efficacy of Sulbactam M-1 .
Propriétés
IUPAC Name |
2-amino-3-methyl-3-sulfinobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZNTHNFAOGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-amino-3-methyl-3-sulfinobutanoic acid formed during sulbactam degradation?
A1: Research indicates that 2-amino-3-methyl-3-sulfinobutanoic acid is not the direct product of sulbactam degradation. Instead, it forms through a two-step process. Initially, sulbactam degrades into a transient intermediate, 5-carboxy-6-methyl-6-sulfino-4-aza-2-heptenoic acid. This unstable compound further breaks down into 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid. [, ] This degradation pathway highlights the susceptibility of sulbactam to alkaline conditions.
Q2: How does the pH of the solution impact the stability of sulbactam and its degradation to 2-amino-3-methyl-3-sulfinobutanoic acid?
A2: The stability of sodium sulbactam is significantly influenced by pH. Studies reveal maximum stability within the pH range of 3.0 to 7.0. [] Outside this range, degradation rates accelerate. Under alkaline conditions, sulbactam degrades through a pathway that ultimately yields 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid. [, ] This sensitivity to pH underscores the importance of carefully controlled conditions during sulbactam formulation and storage.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



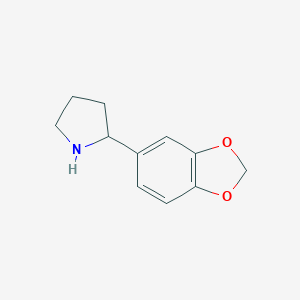

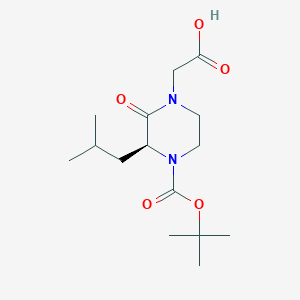

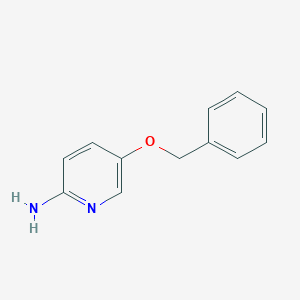
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

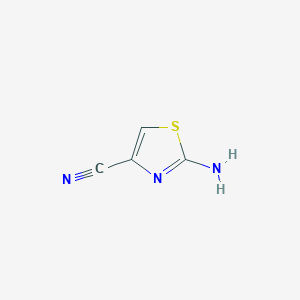
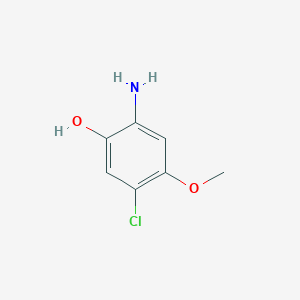

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)


